molecular formula C16H24O2 B3188876 2-Isopropyladamantan-2-yl acrylate CAS No. 251564-67-7

2-Isopropyladamantan-2-yl acrylate

Cat. No.: B3188876
CAS No.: 251564-67-7
M. Wt: 248.36 g/mol
InChI Key: VULULCJGEQPEOV-UHFFFAOYSA-N
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Description

2-Isopropyladamantan-2-yl acrylate is a chemical compound with the molecular formula C16H24O2. It is an ester derived from adamantane, a highly stable and rigid hydrocarbon structure, and acrylic acid. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyladamantan-2-yl acrylate typically involves the esterification of 2-Isopropyladamantan-2-ol with acrylic acid. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyladamantan-2-yl acrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acrylic acid.

    Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Addition Reactions: Reagents such as hydrogen bromide or thiols can add across the double bond under mild conditions.

Major Products Formed

    Hydrolysis: Produces 2-Isopropyladamantan-2-ol and acrylic acid.

    Addition Reactions: Forms various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Isopropyladamantan-2-yl acrylate has diverse applications in scientific research, including:

    Chemistry: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Medicine: Explored for its role in developing new pharmaceutical formulations and medical devices.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 2-Isopropyladamantan-2-yl acrylate primarily involves its ability to undergo polymerization and form stable, high-performance polymers. The rigid adamantane core provides structural stability, while the acrylate group allows for versatile chemical modifications. These properties enable the compound to interact with various molecular targets and pathways, making it suitable for a wide range of applications.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyladamantan-2-yl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

    Adamantyl acrylate: Lacks the isopropyl substitution, resulting in different physical and chemical properties.

    2-Methyladamantan-2-yl acrylate: Contains a methyl group instead of an isopropyl group, affecting its reactivity and applications.

Uniqueness

2-Isopropyladamantan-2-yl acrylate stands out due to its unique combination of the rigid adamantane core and the reactive acrylate group. This combination imparts exceptional stability and versatility, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(2-propan-2-yl-2-adamantyl) prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-4-15(17)18-16(10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h4,10-14H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULULCJGEQPEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2CC3CC(C2)CC1C3)OC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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